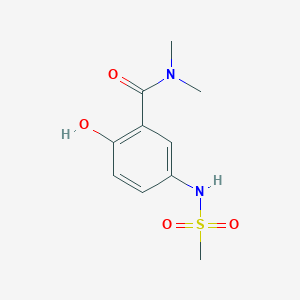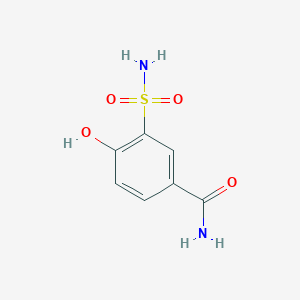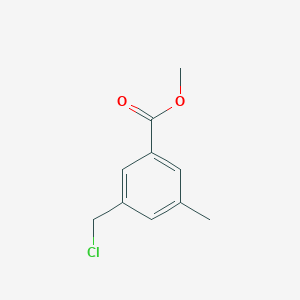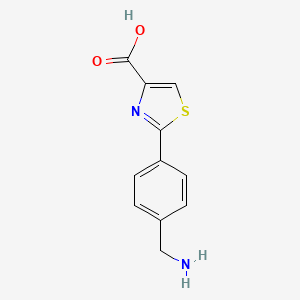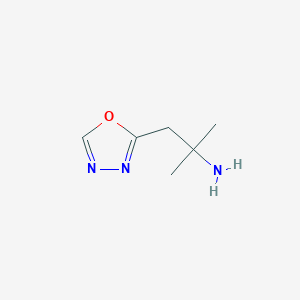![molecular formula C21H24ClFN2O B14852096 2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852096.png)
2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a synthetic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of the benzyl and fluorophenyl groups: These groups are introduced through various coupling reactions, such as Suzuki or Heck coupling.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biology: It is used in cell-based assays to study its effects on cell signaling pathways and apoptosis.
Industry: It may be used as a lead compound for the development of new pharmaceuticals targeting inflammatory diseases.
Mechanism of Action
The compound exerts its effects primarily through inhibition of RIPK1 kinase activity. By blocking the activation of the necroptosis pathway, it can prevent cell death in various inflammatory diseases . The molecular targets include the kinase domain of RIPK1, and the pathways involved are those related to necroptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with kinase inhibitory activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: A series of compounds with similar spirocyclic structures and biological activities.
Uniqueness
2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its benzyl and fluorophenyl groups contribute to its potency and selectivity as a kinase inhibitor, making it a valuable lead compound for further drug development.
Properties
Molecular Formula |
C21H24ClFN2O |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-benzyl-4-(4-fluorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C21H23FN2O.ClH/c22-18-9-7-17(8-10-18)19-14-24(13-16-5-2-1-3-6-16)20(25)21(19)11-4-12-23-15-21;/h1-3,5-10,19,23H,4,11-15H2;1H |
InChI Key |
JXIGRTLODDGGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C(CN(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


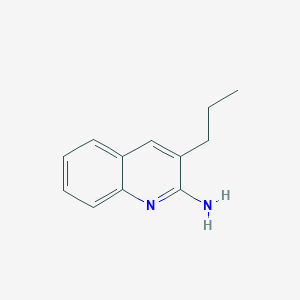
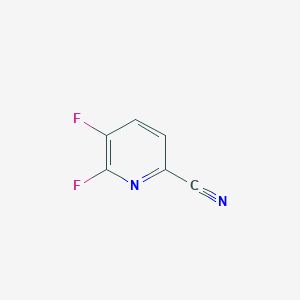
![[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B14852033.png)

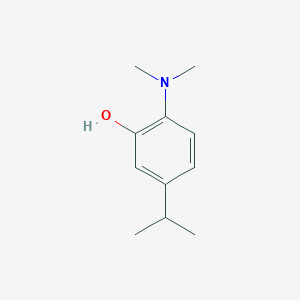
![[1,3]Dioxolo[4,5-B]pyridine-7-carbaldehyde](/img/structure/B14852054.png)
